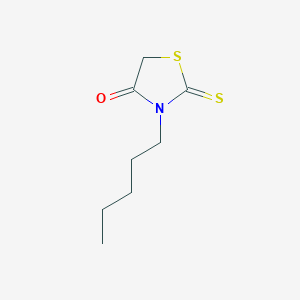

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS2/c1-2-3-4-5-9-7(10)6-12-8(9)11/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTPBPSFULBPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)CSC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Synthesis of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one: A Mechanistic & Practical Guide

Executive Summary & Strategic Value

Target Molecule: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (N-Pentyl Rhodanine) CAS Registry Number: (Generic for N-alkyl rhodanines, specific registry varies by vendor) Core Scaffold: Rhodanine (2-thioxo-4-thiazolidinone)[1][2]

The rhodanine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for aldose reductase inhibitors (e.g., Epalrestat), antimicrobial agents, and HCV NS3 protease inhibitors. The N-pentyl derivative represents a lipophilic variant, often utilized to probe hydrophobic pocket interactions in target proteins or as a versatile intermediate for Knoevenagel condensations at the C-5 position.

This guide details a robust, scalable one-pot dithiocarbamate synthesis pathway. Unlike multi-step procedures requiring isolation of unstable intermediates, this protocol leverages the in situ formation of dithiocarbamate salts followed by acid-catalyzed cyclization. This approach maximizes atom economy and minimizes exposure to volatile carbon disulfide (

Retrosynthetic Analysis

To design the optimal forward synthesis, we deconstruct the target into three commercially available commodity chemicals. The 1,3-thiazolidine-4-one ring is disconnected at the N-C2 and S-C2 bonds, revealing the dithiocarbamate origin, and at the S-C5 bond, revealing the alkylating agent.

Figure 1: Retrosynthetic breakdown of the N-pentyl rhodanine scaffold.

Reaction Mechanism

The synthesis proceeds through a nucleophilic addition-elimination sequence. Understanding the specific pKa shifts and nucleophilicity at each stage is critical for high yields.

-

Dithiocarbamate Formation: The lone pair of the primary amine (Pentylamine) attacks the electrophilic carbon of

. A base (Ammonia or Hydroxide) is required to deprotonate the resulting zwitterion, stabilizing the dithiocarbamate salt. -

S-Alkylation: The sulfur anion of the dithiocarbamate acts as a soft nucleophile, attacking the

-carbon of the chloroacetate via an -

Cyclization: Under acidic conditions (or heat), the nitrogen lone pair attacks the carbonyl carbon of the carboxylic acid/ester moiety. This is followed by the elimination of water (or alcohol), closing the 5-membered ring.

Figure 2: Stepwise mechanistic flow from precursors to cyclized heterocycle.

Experimental Protocol

Method: One-Pot Aqueous/Ethanolic Synthesis (Modified Holmberg Method) Scale: 50 mmol (approx. 10g theoretical yield)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Amount | Role |

| Pentylamine | 87.16 | 1.0 | 4.36 g (5.8 mL) | Nucleophile |

| Carbon Disulfide | 76.14 | 1.2 | 4.57 g (3.6 mL) | Electrophile (Thione source) |

| Chloroacetic Acid | 94.50 | 1.0 | 4.73 g | Cyclization precursor |

| Ammonium Hydroxide (28%) | 35.05 | 2.5 | ~10 mL | Base |

| Ethanol | 46.07 | Solvent | 20 mL | Co-solvent |

| HCl (conc.) | 36.46 | Excess | ~15 mL | Acidification/Cyclization |

Step-by-Step Procedure

Phase 1: Dithiocarbamate Formation (Exothermic)

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place the flask in an ice-water bath (0–5 °C) .

-

Amine Solution: Add Pentylamine (50 mmol) and Ammonium Hydroxide (28% aq, 10 mL) to the flask. Add 10 mL of Ethanol to ensure solubility.

-

CS2 Addition: Charge the addition funnel with Carbon Disulfide (60 mmol). Add it dropwise over 20–30 minutes.

-

Critical Checkpoint: Maintain internal temperature

. The solution should turn yellow/orange as the dithiocarbamate forms.

-

-

Stirring: Once addition is complete, remove the ice bath and stir at Room Temperature (RT) for 2 hours to ensure complete conversion.

Phase 2: S-Alkylation

5. Preparation of Chloroacetate: In a separate beaker, dissolve Chloroacetic acid (50 mmol) in 15 mL of water. Neutralize carefully with solid Sodium Carbonate (

Phase 3: Cyclization & Workup 8. Acidification: Re-cool the flask. Slowly add concentrated HCl (approx. 15 mL) with vigorous stirring.

- Observation: A heavy precipitate (the intermediate) may form initially.

Cyclization: Heat the mixture to reflux (approx. 80–90 °C) for 1–2 hours. The acidic environment drives the dehydration and ring closure.

Precipitation: Cool the mixture to RT, then place in an ice bath. The oily product should solidify or precipitate as a solid.

Filtration: Filter the solid under vacuum. Wash with cold water (

) to remove ammonium salts.Purification: Recrystallize from Ethanol/Water (1:1) or Cyclohexane.

Figure 3: Operational workflow for the laboratory synthesis.

Characterization & Quality Control

To validate the synthesis, compare spectral data against these expected values.

| Technique | Parameter | Expected Signal | Structural Assignment |

| IR Spectroscopy | 1710–1740 | C=O (Carbonyl stretch) | |

| 1240–1280 | C=S (Thione stretch) | ||

| 2920–2960 | C-H (Pentyl chain) | ||

| 4.00–4.20 (2H, s) | Ring | ||

| 3.90–4.05 (2H, t) | |||

| 1.60–1.70 (2H, m) | Pentyl | ||

| 0.90 (3H, t) | Terminal | ||

| ~200.0 | C=S (Thione) | ||

| ~174.0 | C=O (Carbonyl) | ||

| ~45.0 | Ring | ||

| ~44.0 |

Optimization & Troubleshooting

-

Yield Loss: If the yield is low (<50%), the cyclization step likely failed. Ensure the reflux in HCl is vigorous enough to drive off water.

-

Oiling Out: N-alkyl rhodanines often form oils. If the product oils out upon acidification, extract with Dichloromethane (DCM), dry over

, and evaporate. The oil often solidifies upon standing or triturating with hexanes. -

Side Reactions: The main impurity is the uncyclized dithiocarbamate acid. This is soluble in base; washing the crude solid with weak bicarbonate solution can remove unreacted acidic intermediates.

Safety Considerations

-

Carbon Disulfide (

): Extremely flammable (flash point -30°C) and neurotoxic. Must be handled in a fume hood. Use glass syringes for transfer; avoid rubber septa as -

Pentylamine: Corrosive and lachrymator.

-

Waste: All aqueous waste contains sulfides/dithiocarbamates. Treat with bleach (hypochlorite) to oxidize sulfur species before disposal.

References

- Holmberg, B. (1906). Über die Einwirkung von Schwefelkohlenstoff und Ätzkali auf Lactamide. Journal für Praktische Chemie.

-

Aryanasab, F., et al. (2013). A Simple Approach to the Synthesis of 3-Substituted Rhodanines and Thiazolidine-2,4-diones. Scientia Iranica. Link

-

Liang, Y., et al. (2020).[6][7] A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process. Molecules, 25(5), 1138.[7] Link

-

Organic Syntheses. (1947). N-Phenylrhodanine. Org. Synth. 1947, 27, 73. (Classic protocol adaptable for N-pentyl). Link

-

Trotsko, N., et al. (2020).[6] Synthesis and Biological Activity of 5-Arylidene-2-thioxo-4-thiazolidinones. Russian Journal of General Chemistry. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 946. The synthesis of some new derivatives of rhodanine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. uokerbala.edu.iq [uokerbala.edu.iq]

- 6. A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one Derivatives Exploration

Executive Summary: The Lipophilic Rhodanine Paradigm

The rhodanine scaffold (2-thioxo-4-thiazolidinone) remains a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets, including phosphatases (PRL-3), aldose reductase, and bacterial cell wall enzymes. However, its utility is often compromised by non-specific promiscuity (PAINS).

This guide focuses specifically on the 3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one core. Unlike its 3-acetic acid (Epalrestat) or 3-phenyl analogs, the 3-pentyl variant introduces a critical modulation of lipophilicity (LogP shift), enhancing membrane permeability while maintaining the electronic environment of the dicarbonyl-like system. This guide outlines the synthesis, functionalization, and rigorous validation protocols required to distinguish true pharmacological activity from colloidal aggregation.

Chemical Foundation & Synthesis[1]

To explore this scaffold, we must first construct the core heterocycle with the specific pentyl substitution. The synthesis follows a dithiocarbamate intermediate pathway, preferred over the isothiocyanate route for its atom economy and safety.

Core Synthesis Protocol (Self-Validating System)

Objective: Synthesis of 3-pentyl-2-thioxothiazolidin-4-one. Scale: 10 mmol Yield Target: >80%

Reagents:

-

Amine: 1-Pentylamine (CAS: 110-58-7)

-

Carbon Source: Carbon disulfide (CS₂)

-

Cyclizing Agent: Sodium chloroacetate (or Chloroacetic acid + NaOH)

-

Solvent: Water (Green chemistry approach) or Ethanol

Step-by-Step Methodology:

-

Dithiocarbamate Formation:

-

In a 100 mL round-bottom flask, dissolve 10 mmol (0.87 g) of 1-pentylamine in 10 mL of 10% aqueous NaOH (or ammonia solution).

-

Cool to 0–5°C in an ice bath.

-

Dropwise add 12 mmol (0.91 g) of CS₂ over 20 minutes.

-

Validation Point: The solution should turn yellow/orange, indicating the formation of the N-pentyldithiocarbamate salt. Stir for 2 hours.

-

-

S-Alkylation:

-

Cyclization (Acid-Catalyzed):

-

Acidify the mixture with 6M HCl to pH ~2.

-

Reflux the mixture at 90°C for 2–4 hours.

-

Observation: The intermediate dithiocarbamyl acetic acid cyclizes, eliminating water. An oily layer or precipitate will form.

-

-

Purification:

-

Cool and extract with Ethyl Acetate (3 x 15 mL).

-

Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Characterization: ¹H NMR (CDCl₃) diagnostic peaks: Triplet at ~0.9 ppm (terminal CH₃), Multiplets 1.2–1.6 ppm (pentyl chain), Triplet ~3.9 ppm (N-CH₂), Singlet ~3.95 ppm (Ring CH₂).

-

Visualization: Synthesis Pathway

Figure 1: Convergent synthesis of the 3-pentyl rhodanine core via dithiocarbamate intermediate.

Medicinal Chemistry Strategy: C-5 Functionalization

The 3-pentyl core itself is rarely the final drug; it is the scaffold. The biological activity is "turned on" by functionalizing the C-5 position via Knoevenagel condensation.

SAR Logic & The "Pentyl Effect"

Why use a pentyl chain?

-

Lipophilicity (LogP): Methyl/Ethyl derivatives often suffer from rapid clearance. Phenyl derivatives can be metabolically labile (hydroxylation). The pentyl chain adds ~2.5 log units to lipophilicity, facilitating passive transport across bacterial cell walls or the blood-brain barrier.

-

Steric Bulk: The flexible alkyl chain can occupy hydrophobic pockets in enzymes (e.g., MurD ligase in bacteria) without the rigidity of an aromatic ring.

C-5 Derivatization Protocol

Reaction: Knoevenagel Condensation with Aromatic Aldehydes. Catalyst: Piperidine or Sodium Acetate (Acetic Acid buffer).

| Component | Role | Selection Criteria |

| Aldehyde | Warhead | Electron-withdrawing (NO₂, F): Increases acidity of C-5 proton; often boosts antimicrobial activity.Electron-donating (OH, OMe): Enhances antioxidant potential; mimics tyrosine substrates. |

| Solvent | Medium | Ethanol: Green, supports precipitation of product.Toluene: For azeotropic water removal (Dean-Stark) if reaction is sluggish. |

Biological Profiling & Validation (E-E-A-T)

Critical Warning: Rhodanine derivatives are frequent "Pan-Assay Interference Compounds" (PAINS). They can act as Michael acceptors (covalent modification) or form colloidal aggregates that sequester enzymes non-specifically.

Trustworthiness Directive: You must validate that observed activity is specific.

The Anti-PAINS Validation Workflow

Before claiming biological activity, execute this exclusion protocol:

-

Detergent-Based Assay (The "Shoichet" Test):

-

Run the enzyme inhibition assay (e.g., Phosphatase) with and without 0.01% Triton X-100 .

-

Interpretation: If IC₅₀ increases significantly (activity is lost) in the presence of detergent, the compound is likely acting via colloidal aggregation (False Positive).

-

Reference:Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols.

-

-

Thiol Reactivity Test (Michael Addition):

-

Incubate the derivative with excess Glutathione (GSH) or N-acetylcysteine (NAC) for 1 hour.

-

Monitor via LC-MS.

-

Interpretation: Rapid adduct formation suggests the compound is a reactive alkylator (potential toxicity/immunogenicity), not a reversible inhibitor.

-

Biological Applications Map

The 3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one derivatives are best explored in these domains:

-

Antimicrobial (Gram-Positive): Targeting MurD or Sortase A. The pentyl tail assists in penetrating the peptidoglycan layer.

-

Anticancer (Metastasis): Inhibition of PRL-3 (Phosphatase of Regenerating Liver-3). 5-arylidene derivatives have shown IC₅₀ values in the sub-micromolar range.

Visualization: Exploration & Validation Logic

Figure 2: Mandatory validation workflow to filter PAINS and reactive metabolites.

Quantitative Data Summary: SAR Trends

The following table summarizes the impact of the 3-substituent on biological activity against S. aureus (based on aggregated literature trends for 5-benzylidene rhodanines).

| 3-Substituent (R) | LogP (Calc) | MIC (µg/mL) S. aureus | Solubility (aq) | PAINS Risk |

| -H (Unsubstituted) | ~1.2 | > 64 | Moderate | High (Aggregation) |

| -CH₂COOH (Acetic Acid) | ~0.8 | 32 - 64 | High | Low |

| -Phenyl | ~2.8 | 8 - 16 | Low | Moderate |

| -Pentyl (Target) | ~3.5 | 4 - 8 | Very Low | High (Requires formulation) |

| -Cyclohexyl | ~3.2 | 8 - 16 | Low | Moderate |

Note: The pentyl chain maximizes potency likely due to membrane interaction, but solubility becomes the limiting factor, requiring DMSO/Tween delivery vehicles.

References

-

Anticancer Profile of Rhodanines

-

PAINS Validation

- Title: A detergent-based assay for the detection of promiscuous inhibitors.

- Source: N

-

URL:[Link]

-

Synthesis Protocol (Green Chemistry)

-

Biological Targets (PRL-3)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer Profile of Rhodanines: Structure–Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Evaluation of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one in Antimicrobial Drug Design

Introduction: The Therapeutic Potential of the Thiazolidin-4-one Scaffold

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, the thiazolidin-4-one core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] This heterocyclic system's amenability to chemical modification at the N-3, C-2, and C-5 positions allows for the fine-tuning of its biological activity, making it a fertile ground for drug discovery.[2][3] This document provides detailed application notes and protocols for the investigation of a specific derivative, 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one , as a potential antimicrobial agent.

The 2-thioxo-1,3-thiazolidin-4-one moiety, in particular, has been a focal point of research due to its significant antimicrobial efficacy. Structure-activity relationship (SAR) studies have consistently shown that the nature of substituents on the thiazolidinone nucleus profoundly impacts the compound's antimicrobial and antiviral potency.[5] This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for the synthesis, in vitro evaluation, and preliminary mechanism of action studies of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one.

Synthesis of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

The synthesis of 3-substituted-2-sulfanylidene-1,3-thiazolidin-4-ones is typically achieved through a multi-step process. A common and effective method involves the reaction of an appropriate amine with carbon disulfide, followed by cyclization with a haloacetic acid derivative. The following protocol outlines a general synthetic route that can be adapted for the synthesis of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one.

Protocol 1: Synthesis of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Rationale: This protocol is based on the well-established reaction of primary amines with carbon disulfide to form a dithiocarbamate intermediate, which is then cyclized with an α-haloester to yield the desired thiazolidinone ring. This method is versatile and generally provides good yields.

Materials:

-

Pentylamine

-

Carbon disulfide (CS₂)

-

Potassium hydroxide (KOH)

-

Ethyl chloroacetate

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and reflux apparatus

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup (if necessary for purification)

Procedure:

-

Formation of Potassium Pentyl Dithiocarbamate:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve pentylamine in cold ethanol.

-

Slowly add an equimolar amount of carbon disulfide to the solution while maintaining the temperature below 10°C.

-

To this mixture, add a cold ethanolic solution of potassium hydroxide dropwise.

-

Stir the reaction mixture for 2-3 hours at room temperature. The formation of a precipitate indicates the formation of the potassium pentyl dithiocarbamate salt.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

-

Cyclization to form 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one:

-

Suspend the dried potassium pentyl dithiocarbamate in ethanol.

-

Add an equimolar amount of ethyl chloroacetate to the suspension.

-

Reflux the reaction mixture for 8-12 hours. Monitor the progress of the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

The crude product will precipitate out. Collect the solid by filtration, wash with water, and dry.

-

-

Purification and Characterization:

In Vitro Antimicrobial Susceptibility Testing

The initial and most critical step in evaluating a novel compound's antimicrobial potential is to determine its in vitro activity against a panel of clinically relevant microorganisms.[8] The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Rationale: This method allows for the quantitative determination of the lowest concentration of the test compound that inhibits the visible growth of a microorganism. It is a high-throughput assay that provides reproducible results and is considered the gold standard for susceptibility testing.[9][11]

Materials:

-

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (test compound)

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculums (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to 0.5 McFarland standard

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Test Compound and Controls:

-

Prepare a stock solution of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of desired concentrations.[8]

-

Prepare serial dilutions of the positive control antibiotic in a separate set of wells.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[12]

-

Add the prepared inoculum to all wells except the sterility control.

-

Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature for fungi.[12]

-

-

Determination of MIC:

Data Presentation: MIC Values

| Microorganism | Test Compound MIC (µg/mL) | Positive Control MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | ||

| Escherichia coli (ATCC 25922) | ||

| Pseudomonas aeruginosa (ATCC 27853) | ||

| Candida albicans (ATCC 90028) |

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Rationale: While the MIC determines the concentration that inhibits growth, the MBC or MFC identifies the lowest concentration that kills the microorganism. This is a crucial parameter for understanding whether a compound is bacteriostatic/fungistatic or bactericidal/fungicidal.

Procedure:

-

Following the MIC determination, take an aliquot from each well that showed no visible growth.

-

Spread the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubate the plates under the same conditions as the MIC assay.

-

The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assessment: A Critical Step in Drug Development

A promising antimicrobial agent must be effective against pathogens while exhibiting minimal toxicity to host cells.[13] Therefore, in vitro cytotoxicity assays are an indispensable part of the preclinical safety assessment of any new drug candidate.[14][15]

Protocol 4: MTT Assay for Mammalian Cell Viability

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.[14]

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2, or MRC-5)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or isopropanol with HCl)

-

Sterile 96-well cell culture plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator.[8]

-

-

Compound Treatment:

-

Prepare serial dilutions of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.[8]

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium and add a solubilizing agent to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Exploring the Mechanism of Action

Understanding how a novel antimicrobial agent exerts its effect is crucial for its further development. For thiazolidin-4-one derivatives, one of the proposed mechanisms of antibacterial action is the inhibition of MurB, an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[4][16]

Hypothetical Mechanism of Action: Inhibition of MurB

The enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) catalyzes a key step in the cytoplasmic synthesis of peptidoglycan precursors. Inhibition of MurB disrupts cell wall formation, leading to bacterial cell death. Molecular docking studies can provide initial insights into the potential binding of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one to the active site of MurB.[16][17]

Structure-Activity Relationship (SAR) and Future Directions

The biological activity of thiazolidin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[5][18][19] For 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one, the pentyl group at the N-3 position contributes to the lipophilicity of the molecule, which can influence its ability to penetrate bacterial cell membranes.

Future drug design efforts could focus on:

-

Modification of the N-3 substituent: Introducing different alkyl or aryl groups to modulate lipophilicity and target specificity.

-

Substitution at the C-5 position: The introduction of arylidene moieties at the C-5 position has been shown to enhance the antimicrobial properties of 2-(thiazol-2-ylimino)thiazolidin-4-ones.[20]

-

Hybridization with other pharmacophores: Incorporating other known antimicrobial scaffolds into the thiazolidin-4-one framework to create hybrid molecules with potentially synergistic or broader-spectrum activity.[1]

Visualizations

Caption: Synthesis workflow for 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one.

Caption: Experimental workflow for antimicrobial and cytotoxicity testing.

References

-

Kaminskyy, D., & Czykry, A. (2011). Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents. Archiv der Pharmazie, 344(9), 577-586. [Link]

- Zipperer, A., & Konnerth, M. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 1520, pp. 93-103). Humana Press.

-

MDPI. (n.d.). Thiazolidin-2,4-Dione Scaffold: An Insight into Recent Advances as Antimicrobial, Antioxidant, and Hypoglycemic Agents. MDPI. Retrieved from [Link]

-

Stavrou, I. K., et al. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 26(21), 6483. [Link]

-

Encyclopedia MDPI. (2022). Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. Retrieved from [Link]

-

Geronikaki, A., et al. (2018). New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation. Current Drug Targets, 19(11), 1272-1282. [Link]

-

Racz, A., et al. (2023). Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. International Journal of Molecular Sciences, 24(23), 16991. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. Retrieved from [Link]

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

-

El-Sayed, N. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7879-7892. [Link]

- Al-Abdullah, E. S., et al. (2020). Thiazolidinone Derivatives: Synthesis, Characterization, Antimicrobial Evaluation, and Cytotoxicity Studies. Journal of Chemistry, 2020, 1-14.

-

Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

MDPI. (2026). Development and Evaluation of Antimicrobial Hospital Apparel Incorporating Copper Nanoparticles: Upscaling, Durability, and Hospital Assessment. MDPI. Retrieved from [Link]

-

Li, Y., et al. (2016). Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. RSC Advances, 6(10), 8347-8355. [Link]

- Kumar, K., & Singh, B. K. (2020). Synthesis, Characterization and anti-Microbial activity of Some 4-Thiazolidinone Conjugatives. International Journal of Pharmaceutical Sciences and Research, 11(8), 3929-3936.

-

ResearchGate. (n.d.). The structure–activity relationship of thiazolidin-4-ones with a 1,3-thiazole moiety. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry. Retrieved from [Link]

- Kandeel, K. M. (2006). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Arkivoc, 2006(10), 1-6.

-

MDPI. (2025). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Retrieved from [Link]

-

Ciesielska, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6533. [Link]

-

MDPI. (2025). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. Retrieved from [Link]

-

Preprints.org. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Preprints.org. Retrieved from [Link]

-

Ciesielska, A., et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6533. [Link]

-

Kumar, A., et al. (2013). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Journal of Chemistry, 2013, 1-7. [Link]

-

Sharma, S., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of Biomolecular Structure and Dynamics, 40(13), 5897-5926. [Link]

-

Oniga, S., et al. (2015). Synthesis and Biological Evaluation of New 1,3-Thiazolidine-4-one Derivatives of 2-(4-Isobutylphenyl)propionic Acid. Molecules, 20(9), 15684-15702. [Link]

-

Geronikaki, A., et al. (2021). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 26(16), 4991. [Link]

Sources

- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and evaluation of thiazolidinone derivatives as antimicrobial and anti-viral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 7. Synthesis, Characterization and anti-Microbial activity of Some 4-Thiazolidinone Conjugatives - ProQuest [proquest.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. kosheeka.com [kosheeka.com]

- 16. New Benzothiazole-based Thiazolidinones as Potent Antimicrobial Agents. Design, synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. orientjchem.org [orientjchem.org]

Troubleshooting & Optimization

Technical Support Center: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one Synthesis

Ticket Status: OPEN Priority: HIGH Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Introduction: The "Ticket" Scope

Welcome to the Rhodanine Synthesis Support Hub. You are likely attempting to synthesize 3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (N-pentyl rhodanine).

This specific target presents unique challenges compared to its aromatic cousins (e.g., N-phenyl rhodanine). The flexible pentyl chain increases lipophilicity and lowers the melting point, often resulting in oily crude products that resist crystallization. Furthermore, the volatility of the reagents (specifically carbon disulfide and n-pentylamine) requires strict temperature control to maintain stoichiometry.

This guide replaces standard textbook recipes with field-optimized protocols designed to maximize yield (>85%) and solve the "persistent oil" phenomenon.

The "Golden Image" Protocol (Recommended)

Method: One-Pot, Three-Component Condensation in Aqueous Media Why this works: Water promotes the precipitation of the hydrophobic product (driving equilibrium) and acts as a heat sink for the exothermic dithiocarbamate formation.[1]

Reagents

-

n-Pentylamine (1.0 eq): Freshly distilled if yellow.[1]

-

Carbon Disulfide (

) (1.2 eq): Excess accounts for volatility. -

Ethyl Chloroacetate or Chloroacetic Acid (1.0 eq): Ethyl ester is preferred for cleaner cyclization.[1]

-

Base: Triethylamine (

) (1.2 eq) OR 20% aqueous KOH. -

Solvent: Water (primary) or Ethanol/Water (1:1).[1]

Step-by-Step Workflow

-

The Cold Initiation (Critical):

-

Place amine and base in water (or EtOH/Water) in a round-bottom flask.[1]

-

Cool to <5°C (Ice/Salt bath).

-

Technical Note: Failure to cool results in

evaporation and lower yields. -

Add

dropwise over 20 minutes. The solution will turn yellow/orange (Dithiocarbamate formation). Stir at 0°C for 30 mins.

-

-

The Alkylation:

-

Add Ethyl Chloroacetate dropwise at 0-10°C.

-

Allow the mixture to warm to Room Temperature (RT) over 1 hour.

-

-

The Cyclization (Ring Closure):

-

Acidify: If using KOH, acidification with dilute HCl is required here to protonate the intermediate.[1] If using

, proceed to heat. -

Reflux: Heat the mixture to 80-90°C for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 4:1). The polar dithiocarbamate spot should disappear, replaced by a less polar spot (Rhodanine).

-

-

Isolation:

Mechanism & Logic Map

Understanding the failure points requires visualizing the reaction pathway.

Figure 1: Reaction logic flow. Note that temperature control at the start prevents reagent loss, while controlling pH/Base strength prevents hydrolysis of the ester before cyclization.

Troubleshooting Guide (FAQ Format)

Ticket #001: "My yield is consistently below 50%."

Root Cause Analysis:

- Loss: Carbon disulfide boils at 46°C. If the initial addition isn't cooled, it evaporates before reacting with the amine.[1]

-

Incomplete Cyclization: The intermediate S-alkylated species requires energy (heat) or acid catalysis to close the ring.

Corrective Action:

-

The "Sealed" Protocol: Conduct the initial step in a sealed pressure tube or ensure a very efficient reflux condenser is active before heating.

-

Stoichiometry Check: Use 1.5 eq of

. The excess compensates for volatility and pushes the equilibrium toward the dithiocarbamate.

Ticket #002: "The product is a sticky, yellow oil that won't crystallize."

Status: Common Issue for N-Pentyl derivatives. Root Cause: The pentyl chain adds significant rotational freedom, disrupting crystal lattice formation.[1] Impurities (unreacted amine) act as plasticizers.

Corrective Action (The "Freezing Trick"):

-

Don't Distill yet: Rhodanine rings can decompose at high distillation temps if not under high vacuum.

-

Trituration: Dissolve the oil in a minimum amount of Diethyl Ether. Add cold Hexane or Petroleum Ether dropwise until cloudy.

-

Deep Freeze: Place the flask in a -20°C freezer overnight. Scratch the side of the flask with a glass rod to induce nucleation.

-

Alternative: Use Column Chromatography .[4]

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Hexane:Ethyl Acetate (Start 9:1, gradient to 7:3).

-

Note: The product is yellow; it is easily visually tracked.

-

Ticket #003: "The reaction smells like rotten eggs/sulfur."

Root Cause: Degradation of Dithiocarbamate releases

-

Quench: Treat all glassware and waste with Bleach (Sodium Hypochlorite) before washing. This oxidizes residual sulfur species to sulfates (odorless).

-

Ventilation: This reaction must be performed in a fume hood.

Comparative Optimization Data

The following table summarizes expected outcomes based on solvent/base variations for N-alkyl rhodanines.

| Method | Base | Solvent | Yield | Pros | Cons |

| Classic | NaOH | Water | 65-75% | Cheap, simple | Risk of ester hydrolysis; often requires acid workup. |

| Modern (Rec.) | Water/EtOH | 85-92% | Cleaner product, milder conditions | Triethylamine is harder to remove if oil forms.[1] | |

| Green/Sonic | None/DBSA | Water | 88-95% | Fast (<1 hr), Eco-friendly | Requires Ultrasonicator; DBSA removal can be tricky.[1] |

| Solvent-Free | None (Grinding) | 60-70% | No solvent waste | Hard to control temp; lower yield for volatile amines. |

Advanced Diagnostics: Impurity Profiling

If you see extra spots on TLC:

-

Baseline Spot: Likely the uncyclized dithiocarbamate acid salt. Fix: Increase reflux time or add catalytic HCl.

-

Fast Moving Spot (High Rf): Dimerization (Disulfide formation).[1] Fix: Degas solvents with Nitrogen before starting; avoid excess oxidation.

Figure 2: Diagnostic decision tree for rapid issue resolution.

References

-

Comparison of One-Pot Protocols

-

Base-Assisted Coupling (Mechanism)

-

Green Chemistry & Ultrasound

-

Title: Rhodanine‐Furan Bis‐Heterocyclic Frameworks Synthesis via Green One‐Pot Sequential Six‐Component Reactions.[8]

- Source:Academia.edu / ChemistrySelect.

- Context: Supports the use of water and ultrasound to improve yields and reduce reaction times for rhodanine synthesis.

-

URL:

-

-

Purification of Oily Products

- Title: How To Run A Reaction: Purific

- Source: University of Rochester, Dept. of Chemistry.

- Context: Standard operating procedures for handling non-crystalline (oily) organic products.

-

URL:[Link]

Sources

- 1. A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. reddit.com [reddit.com]

- 4. How To Run A Reaction [chem.rochester.edu]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. (PDF) Rhodanine‐Furan Bis‐Heterocyclic Frameworks Synthesis via Green One‐Pot Sequential Six‐Component Reactions: A Synthetic and Computational Study [academia.edu]

Technical Support Center: 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Topic: Reaction Side Products & Troubleshooting Guide

Document ID: TS-RHOD-005 | Version: 2.1 | Status: Active

Executive Summary: The Reactivity Profile

Welcome to the technical support hub for 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (N-pentyl rhodanine). This guide addresses the specific chemical behavior of this scaffold, which is widely used as a privileged structure in drug discovery (e.g., aldose reductase inhibitors, anti-infectives).

While the N-pentyl group provides necessary lipophilicity and blocks N-alkylation, the core rhodanine ring is chemically "promiscuous." Users frequently encounter three classes of side products:

-

Hydrolytic Decomposition: Ring opening to enethiols and subsequent disulfide dimerization.

-

Oxidative Desulfurization: Conversion of the C=S thione to a C=O carbonyl (2,4-thiazolidinedione).

-

Condensation Artifacts: Geometric isomers and Michael adducts during Knoevenagel reactions.

Critical Stability Warning: The "Phantom" Side Products

Context: Many researchers observe "phantom" biological activity or unexpected mass peaks (M+M) when storing this compound in DMSO or aqueous buffers.

The Enethiol-Disulfide Pathway

Unlike stable lactams, the rhodanine ring is susceptible to hydrolysis, particularly in polar aprotic solvents like DMSO or basic aqueous media. The ring opens to form an enethiol , which is highly reactive.

Mechanism:

-

Hydrolysis: The N-C2 bond cleaves, generating an enethiol intermediate.

-

Oxidation/Dimerization: Two enethiol molecules oxidize to form a disulfide or react to form a 1,3-dithiolane.

-

Impact: These species are often potent metal chelators (e.g., zinc binders in metallo-enzymes), leading to false-positive "hits" in high-throughput screening.

Visualizing the Pathway

Figure 1: The degradation pathways of N-substituted rhodanines in solution.[1] Note that DMSO accelerates the formation of dithiolanes.

Module: Knoevenagel Condensation Troubleshooting

Primary Application: Functionalization of the C5 position with aldehydes to create bioactive drug candidates. Standard Protocol: Reflux in Ethanol/Toluene with Piperidine/Acetic Acid or EDDA.

Common Side Products & Solutions

| Symptom | Probable Side Product | Analytical Signature | Root Cause | Remediation |

| Product is yellow (expected orange/red) | Z/E Isomer Mixture | 1H NMR: Split vinyl proton signal (CH=C). Z-isomer usually downfield (>7.5 ppm). | Incomplete thermodynamic equilibration. | Reflux longer (4-6h) to favor the thermodynamic Z-isomer . Recrystallize from glacial acetic acid. |

| Mass Spec shows M + Aldehyde MW | Bis-Adduct (Michael Addition) | MS: Mass = Product + Aldehyde. NMR: Loss of vinyl proton. | Excess aldehyde + strong base causes Michael addition to the product. | Use strict 1:1 stoichiometry . Switch to a weaker base catalyst (e.g., Sodium Acetate or EDDA). |

| Low Yield / Sticky Oil | Ring Cleavage (Thiocarbamate) | IR: Broad OH/NH bands. Loss of C=O stretch at ~1700 cm⁻¹. | Base concentration too high (pH > 9) causes ring opening. | Use Ammonium Acetate or EDDA (catalytic) instead of Piperidine. |

| Product precipitates immediately | Kinetically Trapped E-Isomer | NMR: Vinyl proton upfield relative to Z-isomer. | Fast precipitation prevents isomerization to stable Z-form. | Re-dissolve in hot acetic acid and allow slow cooling to convert E → Z. |

Protocol: Optimized C5-Arylation

To minimize side products for 3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one:

-

Solvent: Toluene (for azeotropic water removal) or Ethanol (greener, but slower).

-

Catalyst: EDDA (Ethylenediamine diacetate) at 5-10 mol%. Why? It buffers the pH, preventing the ring-opening hydrolysis common with free piperidine.

-

Stoichiometry: 1.0 equiv Rhodanine : 1.05 equiv Aldehyde.[2]

-

Workup: Cool to RT. If "oiling out" occurs (common with the pentyl chain), add 10% volume of n-Hexane and scratch the flask to induce crystallization.

Module: Impurity Profiling (Synthesis & Storage)

If you are synthesizing the core ring itself or analyzing shelf-stability, watch for these specific impurities.

A. The "Desulfurized" Impurity (2,4-Thiazolidinedione)

-

Identity: 3-Pentyl-2,4-thiazolidinedione.

-

Formation: The C=S bond is sensitive to oxidative hydrolysis.

-

Detection:

-

IR: Disappearance of C=S stretch (~1140-1240 cm⁻¹). Appearance of a second C=O stretch.

-

Visual: Pure rhodanine is yellow/pale orange. The TZD impurity is often white/colorless .

-

-

Prevention: Store under inert atmosphere (Argon). Avoid bleach or peroxides in cleaning glassware used for reactions.

B. S-Alkylation (The "Wrong" Isomer)

-

Context: If you attempt to alkylate the rhodanine ring further using alkyl halides.

-

Issue: The N-position is blocked (pentyl group). However, the Sulfur at C2 is a soft nucleophile.

-

Result: Reaction with alkyl halides yields S-alkylated isothioureas rather than C5-alkylation.

-

Prevention: To alkylate C5, you must use Knoevenagel conditions (Aldehydes) or specific enolate chemistry (LDA/-78°C), not simple SN2 conditions.

Troubleshooting Decision Tree

Use this logic flow to diagnose reaction failures.

Figure 2: Diagnostic logic for identifying rhodanine reaction byproducts.

Frequently Asked Questions (FAQs)

Q: I see a peak at [M-16] in my mass spec. What is it? A: This is the 2,4-thiazolidinedione analog. The sulfur atom (32 amu) has been replaced by an oxygen atom (16 amu), resulting in a net mass loss of 16. This indicates oxidative degradation of your starting material. Purify by recrystallization from Ethanol.[3]

Q: My Knoevenagel product is an oil, not a solid. The literature says it should be a solid. A: The 3-pentyl chain significantly increases lipophilicity compared to the methyl/ethyl analogs often cited in older literature.

-

Fix: Evaporate the solvent completely. Dissolve the oil in a minimum amount of hot Ethanol, then add water dropwise until it turns cloudy. Refrigerate overnight. If it remains an oil, try triturating with cold Hexane/Diethyl Ether (1:1).

Q: Can I use DMSO for my biological stock solutions? A: Use with extreme caution. As detailed in Module 2, DMSO promotes the hydrolysis of rhodanines to enethiols and subsequent dimerization.

-

Recommendation: Prepare stock solutions in DMSO immediately before use (fresh daily). Do not store frozen DMSO stocks for months. If possible, verify stability in the assay buffer using UV-Vis (monitor the decay of the 300-350 nm absorbance band).

Q: Why is my yield low when using p-dimethylaminobenzaldehyde? A: Electron-rich aldehydes (like p-NMe2) are less reactive electrophiles. The standard Piperidine/Acetate catalyst may be too weak.

-

Fix: Switch to microwave irradiation (110°C, 10 min) or use a Lewis Acid catalyst (e.g., ZnCl2) to activate the carbonyl group.

References

-

Hydrolysis & Enethiol Formation: Kamps, J. J. A. G., et al. (2020). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. RSC Medicinal Chemistry.[4]

-

Knoevenagel Condensation Protocols: Coulibaly, W. K., et al. (2021).[5] Synthesis and Biological Activities of Rhodanine Derivatives. Molecules.

-

Oxidation to TZD: Sortino, M., et al. (2007). Antifungal, cytotoxic and SAR studies of a series of new 2-thioxo-4-thiazolidinones. Bioorganic & Medicinal Chemistry.

-

General Reactivity Review: Kaminskyy, D., et al. (2020). Structure-activity relationship of 4-thiazolidinones. European Journal of Medicinal Chemistry.

Sources

- 1. Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

Technical Support Center: Crystallization of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS: 56347-25-2). It is designed for researchers, chemists, and drug development professionals aiming to achieve high purity and optimal crystal morphology for this compound. The advice herein synthesizes fundamental crystallization principles with practical, field-tested solutions.

Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one and the core principles governing its crystallization.

Q1: What are the basic physical properties of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one?

Understanding the fundamental properties of the molecule is the first step in developing a robust crystallization protocol. Key identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 56347-25-2 | [1][2] |

| Molecular Formula | C₈H₁₃NOS₂ | [1][3] |

| Molecular Weight | 203.32 g/mol | [1] |

Q2: How do I select an appropriate solvent for crystallization?

Solvent selection is the most critical factor in a successful crystallization.[4] The ideal solvent will exhibit high solubility for 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one at elevated temperatures and low solubility at cooler temperatures.[4] This differential solubility is the driving force for crystal formation upon cooling.[5]

Causality: The solvent's interaction with the solute molecules directly influences crystal growth and morphology.[6][7][8] Solvents can interact with different crystal faces, inhibiting or promoting growth in specific directions, which ultimately dictates the crystal's shape (habit).[9] For thiazolidinone derivatives, solvents like ethanol, or mixtures such as chloroform-petroleum ether, have been used successfully and represent a logical starting point for screening.[10][11]

Experimental Protocol: Solvent Screening

-

Preparation: Place approximately 20-30 mg of your crude 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one into several small test tubes.

-

Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, heptane) dropwise at room temperature.

-

Initial Observation: A solvent in which the compound is highly soluble at room temperature is generally a poor choice for single-solvent recrystallization. A solvent in which the compound is completely insoluble is a potential candidate for an anti-solvent system.

-

Heating: For solvents where the compound is sparingly soluble, gently heat the mixture to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.[12]

-

Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.

-

Evaluation: The best solvent is one that dissolves the compound when hot but yields a high amount of crystalline precipitate upon cooling.

Q3: What is the role of temperature and cooling rate?

Temperature is a key variable that controls supersaturation, the thermodynamic driving force for crystallization.[5][13]

-

High Temperature: Increases solubility, allowing the compound to dissolve fully.[5]

-

Cooling: As the temperature drops, the solubility decreases, and the solution becomes supersaturated. This is the point where nucleation (the initial formation of crystal nuclei) and subsequent crystal growth occur.[5][14]

The Causality of Cooling Rate: The rate of cooling directly impacts crystal size and purity.

-

Slow Cooling: Allows molecules to arrange themselves into a more ordered, stable crystal lattice, resulting in larger and purer crystals.[5] Impurities tend to remain in the solution (mother liquor).[15]

-

Rapid Cooling (Crashing Out): Forces the solid out of solution quickly, trapping impurities within the crystal lattice and typically forming small, often needle-like crystals or an amorphous powder.[15]

Troubleshooting Guide: Common Crystallization Problems

This section provides a systematic, question-and-answer approach to resolving specific issues encountered during the crystallization of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one.

Problem 1: No crystals are forming after cooling.

This is a common issue indicating that the solution is not sufficiently supersaturated or that nucleation is inhibited.

Initial Diagnosis Workflow

Caption: Decision tree for addressing product impurities.

Expertise & Causality:

-

Activated Charcoal: Works by adsorbing large, flat, polarizable molecules (which are often colored impurities) onto its high-surface-area matrix. [4]It must be removed by hot filtration before cooling, otherwise, the impurities will be released back into the solution.

-

Hot Gravity Filtration: This step is essential when insoluble impurities or charcoal are present. [16]The solution must be kept hot during filtration to prevent the desired compound from crystallizing prematurely on the filter paper.

-

Second Recrystallization: This is a powerful technique for removing soluble impurities. [12]Since some impurities will always remain in the mother liquor, discarding that liquor and re-dissolving the crystals in fresh solvent will leave behind another fraction of the impurity upon the second crystallization.

References

-

SOP: CRYSTALLIZATION - UCT Science. University of Cape Town. Available from: [Link]

-

Chemistry Crystallization - SATHEE. SATHEE. Available from: [Link]

-

Temperature as a Crystallization Variable. Hampton Research. Available from: [Link]

-

What role does temperature play in crystallisation? - TutorChase. TutorChase. Available from: [Link]

-

Impact of impurities on crystal growth. Nature. Available from: [Link]

-

Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Available from: [Link]

-

Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies. ACS Publications. Available from: [Link]

-

Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available from: [Link]

-

How Does Temp Affect The Growth Rate Of Crystals? - Sciencing. Sciencing. Available from: [Link]

-

Recrystallization Techniques for Purification | PDF | Solubility | Solvent - Scribd. Scribd. Available from: [Link]

-

Effect of solvents on the growth morphology of dl-alanine crystals. RSC Publishing. Available from: [Link]

-

3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. Available from: [Link]

-

Influence of temperature during crystallization setup on precipitate formation and crystal shape of a metalloendopeptidase. PMC. Available from: [Link]

-

Additives and impurities (Chapter 13) - Industrial Crystallization. Cambridge University Press. Available from: [Link]

-

How the impurities in the solute can affect the induction time during crystallization. ResearchGate. Available from: [Link]

-

The effect of solvents on crystal regeneration. CrystEngComm (RSC Publishing). Available from: [Link]

-

Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. Available from: [Link]

-

Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. Zhanghua. Available from: [Link]

-

Recrystallization (chemistry) - Wikipedia. Wikipedia. Available from: [Link]

-

Recrystallization. University of Missouri-St. Louis. Available from: [https://www.umsl.edu/services/chemistry/labmanual/ एक्सपेरिमेंट्स/recrystallization.html]([Link] एक्सपेरिमेंट्स/recrystallization.html)

-

The Purification of Organic Compound: Techniques and Applications - Reachem. Reachem. Available from: [Link]

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. Available from: [Link]

-

Crystallization Tips - Hampton Research. Hampton Research. Available from: [Link]

-

Guide for crystallization. University of Geneva. Available from: [Link]

-

Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. Tianming Pharmaceutical. Available from: [Link]

-

Common Issues Faced in Crystallization and How to Solve Them | Zhanghua - Filter Dryer. Zhanghua. Available from: [Link]

-

3-But-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | C7H9NOS2 - PubChem. PubChem. Available from: [Link]

- WO2008075380A2 - Process for the preparation of thiazolidine derivatives - Google Patents. Google Patents.

-

A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces - IJNRD. IJNRD. Available from: [Link]

-

Full article: Thiazolidin-4-one derivatives as antitumor agents against (Caco-2) cell line: synthesis, characterization, in silico and in vitro studies. Taylor & Francis Online. Available from: [Link]

-

(PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemistry Methodology. Available from: [Link]

-

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one - MySkinRecipes. MySkinRecipes. Available from: [Link]

-

CAS 56347-25-2 3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one. Generon. Available from: [Link]

-

3-Benzyl-2-sulfanylidene-1,3-thiazolidin-4-one - PMC. PMC. Available from: [Link]

-

Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups - Penn State Research Database. Penn State. Available from: [Link]

-

Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones - ResearchGate. ResearchGate. Available from: [Link]

-

Crystal structure of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl). PMC. Available from: [Link]

-

Thiazolidine – Knowledge and References - Taylor & Francis. Taylor & Francis. Available from: [Link]

-

2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)propanoic acid - PubChem. PubChem. Available from: [Link]

Sources

- 1. nexconn.com [nexconn.com]

- 2. 3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one | 56347-25-2 [amp.chemicalbook.com]

- 3. 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one [myskinrecipes.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. tutorchase.com [tutorchase.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Effect of solvents on the growth morphology of dl-alanine crystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ijnrd.org [ijnrd.org]

- 11. tandfonline.com [tandfonline.com]

- 12. science.uct.ac.za [science.uct.ac.za]

- 13. hamptonresearch.com [hamptonresearch.com]

- 14. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. scribd.com [scribd.com]

Modifying reaction conditions for 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

Welcome to the technical support hub for the synthesis and modification of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one, a member of the N-substituted rhodanine family. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature. The rhodanine scaffold is a versatile and privileged structure in medicinal chemistry, known for a wide spectrum of biological activities, including antiviral, anticancer, and antidiabetic properties.[1][2][3] However, optimizing its synthesis to achieve high yield and purity can present challenges.

This center is structured to address common issues encountered during the synthesis of N-substituted rhodanines, providing not just solutions but the causal logic behind them.

Baseline Synthesis Protocol

The synthesis of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multicomponent reaction or a stepwise approach. A common and efficient method is the one-pot reaction of pentylamine, carbon disulfide, and an active halogenated acetic acid derivative, often assisted by a base.[2]

Standard One-Pot Synthesis:

A mixture of pentylamine (1.0 eq.), carbon disulfide (1.1 eq.), and a suitable base (e.g., KOH, 2.0 eq.) in a polar solvent like ethanol is stirred, typically at a controlled temperature (e.g., 0-10 °C), to form the dithiocarbamate salt in situ. Subsequently, an α-haloacetyl species like chloroacetic acid or its ester (1.0 eq.) is added, and the reaction is heated to facilitate cyclization.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental problems with potential causes and validated solutions.

Problem: My reaction shows very low or no product yield. TLC analysis indicates only unreacted starting materials.

-

Potential Cause 1: Ineffective Base. The base is crucial for deprotonating the amine and the intermediate thioglycolic acid derivative, facilitating nucleophilic attack and cyclization.[2] An inappropriate or weak base may stall the reaction.

-

Solution 1: Base Optimization.

-

Switch to a Stronger Base: If you are using a mild base like sodium acetate, consider switching to a stronger base such as potassium hydroxide (KOH) or an organic base like triethylamine (TEA) or piperidine.[4]

-

Verify Base Stoichiometry: Ensure at least two equivalents of the base are used if starting from a primary amine and chloroacetic acid to neutralize the amine salt and drive the cyclization.

-

Solubility: Check that your chosen base is soluble in the reaction solvent.

-

-

Potential Cause 2: Low Reaction Temperature or Insufficient Time. The cyclization step is often the rate-limiting step and may require thermal energy to overcome the activation barrier.

-

Solution 2: Adjusting Thermal Conditions.

-

Increase Temperature: After the initial formation of the dithiocarbamate, gradually increase the temperature to the reflux point of the solvent (e.g., ethanol, ~78 °C) and monitor the reaction progress by TLC.

-

Extend Reaction Time: Some variations of this synthesis can require several hours to reach completion.[4] Run the reaction for an extended period (e.g., 8-12 hours) and take aliquots for analysis.

-

Problem: TLC analysis shows multiple product spots, indicating significant side product formation.

-

Potential Cause 1: Competing Reactions. The starting materials are reactive and can participate in side reactions. For instance, the α-halo acid can self-condense or react with the solvent. The primary amine can also react directly with the α-halo acid.

-

Solution 1: Controlled Reagent Addition.

-

Order of Addition: A robust strategy is to first form the dithiocarbamate salt by reacting the amine and carbon disulfide with the base at a low temperature. Only after this intermediate is formed should the chloroacetic acid be added. This minimizes competing pathways.

-

Slow Addition: Add the chloroacetic acid solution dropwise to the reaction mixture at a controlled temperature to prevent localized overheating and unwanted side reactions.

-

-

Potential Cause 2: Incorrect Stoichiometry. An excess of any one reactant can lead to the formation of byproducts.

-

Solution 2: Stoichiometric Precision.

-

Carefully measure all reagents. A slight excess (1.05-1.1 eq.) of carbon disulfide is common, but a large excess of the amine or chloroacetic acid should be avoided.

-

Troubleshooting Decision Workflow

Below is a logical workflow to diagnose and solve common synthesis problems.

Caption: Troubleshooting workflow for rhodanine synthesis.

Problem: The final product is difficult to purify and appears as an oil or intractable solid.

-

Potential Cause: Presence of Impurities. Salts (from the base) and polar byproducts can interfere with crystallization and purification.

-

Solution: Enhanced Work-up and Purification.

-

Aqueous Wash: After the reaction is complete, quench with water and perform an acid-base extraction. Acidify the aqueous layer (e.g., with 1M HCl) to protonate any carboxylate byproducts, then extract the desired product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water.

-

Recrystallization: This is often the most effective method for purifying solid rhodanine derivatives. Experiment with different solvent systems. A common choice is ethanol/water or acetic acid.[5]

-

Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective.

-

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reaction?

The solvent plays a critical role in solubilizing reactants and intermediates. Polar protic solvents like ethanol or acetic acid are commonly used.[6][7] Ethanol is effective at dissolving the amine and the formed dithiocarbamate salt. Acetic acid can act as both a solvent and a catalyst, though it may require higher temperatures.[6] In some modern, green chemistry approaches, reactions are even performed in aqueous media or under solvent-free conditions, often with the aid of a catalyst or microwave irradiation.[8][9]

| Solvent | Typical Temperature | Key Advantages | Considerations |

| Ethanol | Reflux (~78 °C) | Good solubility for reactants; easy to remove. | Standard choice for many protocols. |

| Glacial Acetic Acid | Reflux (~118 °C) | Acts as both solvent and acidic catalyst.[6] | Higher temperature; can be corrosive. |

| Water | 80-100 °C | Environmentally friendly ("green").[9] | May require a phase-transfer catalyst or specific reagents. |

| Solvent-Free | 70-120 °C | High atom economy; reduced waste.[8][10] | Often requires a catalyst and specific heating (e.g., microwave). |

Q2: Can I use a different primary amine instead of pentylamine?

Yes. This synthetic route is generally applicable to a wide variety of primary amines, both aliphatic and aromatic.[2] However, the reactivity of the amine can influence the optimal reaction conditions.

-

Aromatic Amines (Anilines): These are less nucleophilic than aliphatic amines. The reaction may require longer times or higher temperatures to proceed efficiently.

-

Bulky Aliphatic Amines: Steric hindrance can slow down the initial formation of the dithiocarbamate. Compensating with a longer reaction time or slightly higher temperature may be necessary.

Q3: What is the purpose of using carbon disulfide (CS₂)?

Carbon disulfide is the source of the C=S (thione) group at the 2-position of the thiazolidinone ring. It reacts with the primary amine to form a dithiocarbamate intermediate, which is essential for the subsequent cyclization step.[2][11]

Q4: Are there alternative reagents to chloroacetic acid?

Yes, other α-halo esters or acids can be used, such as methyl 2-chloroacetate or ethyl bromoacetate.[12] The choice may influence reaction rates (bromoacetates are typically more reactive than chloroacetates) and the final product if the ester is not hydrolyzed during work-up. Some advanced methods have developed alternatives to avoid using highly toxic α-halo acids altogether.[2]

References

- Vertex AI Search. (n.d.). Rhodamine Synthesis: Overcoming Challenges in Fluorescent Applications.

- University of San Francisco. (n.d.). Optimizing the Synthesis of a Theranostic Rhodamine.

- ResearchGate. (n.d.). A Convenient Synthesis of N-Substituted 2-Thioxo-1,3-thiazolidin-4-ones.

- PMC. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus.

- Royal Society of Chemistry. (2015). Chapter 8: Rhodanine. In Books.

- Taylor & Francis Online. (n.d.). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation.

- PMC. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process.

- PMC. (n.d.). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids.

- PMC. (n.d.). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.

- Guidechem. (n.d.). What are the background and synthesis methods of Rhodanine? - FAQ.

- PubMed Central. (n.d.). Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors.

- PMC. (n.d.). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.

- PMC. (n.d.). Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation.

- ResearchGate. (n.d.). (PDF) Synthesis and structure of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity.

- ResearchGate. (2020). (PDF) Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.

- RSC Publishing. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium.

- Organic Syntheses. (n.d.). N-(p-ACETYLAMINOPHENYL)RHODANINE.

- PMC - NIH. (n.d.). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold.

- ResearchGate. (n.d.). Determination of the reaction conditions for the synthesis of rhodanine....

- orientjchem.org. (n.d.). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities.

- Impactfactor. (n.d.). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives.

- ResearchGate. (n.d.). A New Synthesis Strategy for Rhodanine and Its Derivatives | Request PDF.

- ResearchGate. (n.d.). General methodology for the synthesis of rhodanine and....

- PMC. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.

- Journal of University of Shanghai for Science and Technology. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, molecular modelling and antitumor evaluation of S-glucosylated rhodanines through topo II inhibition and DNA intercalation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Page loading... [wap.guidechem.com]

- 12. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Assay Interference & Rhodanine-based Compounds